Fmoc-D-HoArg-OH.HCl
Description
Fmoc-D-HoArg-OH.HCl (N-α-(9-Fluorenylmethyloxycarbonyl)-D-homoarginine hydrochloride) is a protected amino acid derivative widely used in solid-phase peptide synthesis (SPPS). Its molecular formula is C₂₂H₂₇ClN₄O₄, with a molecular weight of 446.93 g/mol . Structurally, it features a homoarginine backbone—an arginine analog with an additional methylene group in the side chain (—(CH₂)₄— instead of —(CH₂)₃—)—protected by the acid-labile Fmoc (9-fluorenylmethyloxycarbonyl) group. The D-configuration of the amino acid enhances protease resistance in synthetic peptides, making it valuable for biomedical applications such as drug delivery and enzyme-resistant peptide design .
Properties
Molecular Formula |
C22H27ClN4O4 |
|---|---|
Molecular Weight |
446.9 g/mol |
IUPAC Name |
(2R)-6-(diaminomethylideneamino)-2-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoic acid;hydrochloride |
InChI |
InChI=1S/C22H26N4O4.ClH/c23-21(24)25-12-6-5-11-19(20(27)28)26-22(29)30-13-18-16-9-3-1-7-14(16)15-8-2-4-10-17(15)18;/h1-4,7-10,18-19H,5-6,11-13H2,(H,26,29)(H,27,28)(H4,23,24,25);1H/t19-;/m1./s1 |
InChI Key |
CIHMGZUUYMRKGJ-FSRHSHDFSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@H](CCCCN=C(N)N)C(=O)O.Cl |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCCCN=C(N)N)C(=O)O.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of fluorenylmethyloxycarbonyl-D-homoarginine hydrochloride typically involves the protection of the amino group of D-homoarginine with the fluorenylmethyloxycarbonyl group. This can be achieved by reacting D-homoarginine with fluorenylmethyloxycarbonyl chloride in the presence of a base such as sodium bicarbonate in an aqueous dioxane solution . The reaction conditions must be carefully controlled to ensure the successful attachment of the fluorenylmethyloxycarbonyl group.
Industrial Production Methods
Industrial production of fluorenylmethyloxycarbonyl-D-homoarginine hydrochloride follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers that can handle large quantities of reagents and solvents. The reaction conditions are optimized to maximize yield and purity, and the final product is purified using techniques such as high-performance liquid chromatography.
Chemical Reactions Analysis
Types of Reactions
Fluorenylmethyloxycarbonyl-D-homoarginine hydrochloride undergoes several types of chemical reactions, including:
Deprotection Reactions: The fluorenylmethyloxycarbonyl group can be removed using a base such as piperidine, which forms a stable adduct with the dibenzofulvene byproduct.
Coupling Reactions: The protected amino group can participate in peptide bond formation with other amino acids or peptides.
Common Reagents and Conditions
Deprotection: Piperidine in N,N-dimethylformamide is commonly used for the removal of the fluorenylmethyloxycarbonyl group.
Coupling: Carbodiimides such as N,N’-diisopropylcarbodiimide are often used to activate the carboxyl group of the incoming amino acid for peptide bond formation.
Major Products
The major products formed from these reactions include the desired peptide sequences with the fluorenylmethyloxycarbonyl group removed, allowing for further elongation of the peptide chain.
Scientific Research Applications
Fluorenylmethyloxycarbonyl-D-homoarginine hydrochloride is extensively used in scientific research, particularly in the fields of:
Chemistry: It is a crucial reagent in the synthesis of complex peptides and proteins.
Biology: Used in the study of protein-protein interactions and enzyme-substrate interactions.
Medicine: Plays a role in the development of peptide-based drugs and therapeutic agents.
Industry: Utilized in the production of synthetic peptides for various applications, including diagnostics and research tools
Mechanism of Action
The primary mechanism of action of fluorenylmethyloxycarbonyl-D-homoarginine hydrochloride involves the protection of the amino group during peptide synthesis. The fluorenylmethyloxycarbonyl group prevents unwanted side reactions by temporarily blocking the amino group. This protection is removed under basic conditions, allowing the amino group to participate in peptide bond formation .
Comparison with Similar Compounds
Structural and Physicochemical Comparison
The table below compares Fmoc-D-HoArg-OH.HCl with structurally related Fmoc-protected amino acids:
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features | Purity |
|---|---|---|---|---|---|
| This compound | Not explicitly listed* | C₂₂H₂₇ClN₄O₄ | 446.93 | Homoarginine (extra CH₂ in side chain), D-configuration, Fmoc-protected | ≥98% |
| Fmoc-D-Arg-OH.HCl | 214852-44-5 | C₂₁H₂₅ClN₄O₄ | 432.90 | Standard D-arginine, Fmoc-protected | 98% |
| Fmoc-D-Orn-OH.HCl | 1820569-07-0 | C₂₀H₂₃ClN₂O₄ | 390.86 | Ornithine (shorter side chain: —(CH₂)₂—), D-configuration, Fmoc-protected | Not specified |
| Fmoc-D-HomoArg(Et)₂-OH.HCl | 2098497-24-4 | C₂₄H₃₃ClN₄O₄ | ~505.1 (estimated) | Diethyl-substituted homoarginine, Fmoc-protected | ≥98% |
| Fmoc-D-Arg(Me)₂-OH.HCl | Not available | C₂₃H₂₈ClN₄O₄ | 456.95 (calculated) | Symmetrical dimethylation on guanidine group, D-configuration, Fmoc-protected | ≥98% |
*Note: A related compound, Fmoc-HomoArg-OH.HCl, is listed under CAS 208174-14-5 .
Key Structural Insights :
- Substituents : Ethyl or methyl groups on the guanidine moiety (e.g., Fmoc-D-HomoArg(Et)₂-OH.HCl) alter steric hindrance and hydrogen-bonding capacity, affecting peptide-receptor interactions .
- Configuration: D-amino acids (e.g., Fmoc-D-Arg-OH.HCl) confer enzymatic stability, critical for oral peptide therapeutics .
B. Hydrogel Formation
- Fmoc-dipeptides (e.g., Fmoc-Y/Fmoc-F) self-assemble into hydrogels for drug delivery.
C. Enzyme Stabilization
- Fmoc-Y/明胶 hydrogels encapsulate enzymes like lactase with 85% activity retention in simulated gastric conditions . This compound’s extended side chain may improve encapsulation efficiency due to stronger hydrophobic interactions.
Research Findings
- Gelation Behavior : Hydrophobicity (log P) critically determines gel stiffness. This compound’s higher log P compared to Fmoc-D-Arg-OH.HCl (~3.5 vs. ~2.8) may enable stronger hydrogels, as seen in Fmoc-LG (log P = 3.0, G’ = 10 kPa) .
- Coupling Efficiency : Bulky side chains (e.g., Fmoc-D-HomoArg(Et)₂-OH.HCl) require coupling agents like HATU instead of DIC/ClHOBt to achieve >95% yield .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
